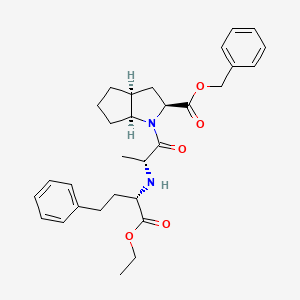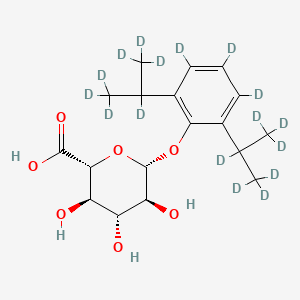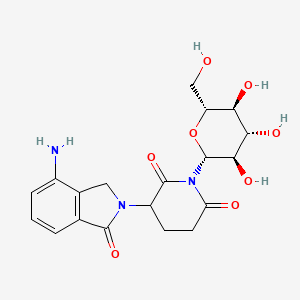
Lenalidomide N(imido)-Glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide N(imido)-Glucoside is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the N(imido)-Glucoside moiety aims to enhance its pharmacological properties and potentially reduce side effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide N(imido)-Glucoside typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) at temperatures around 55°C .
Industrial Production Methods: Industrial production of this compound involves scalable and green processes. These methods focus on efficient reduction of the nitro group without the use of platinum group metals, ensuring a more environmentally friendly approach .
化学反応の分析
Types of Reactions: Lenalidomide N(imido)-Glucoside undergoes various chemical reactions, including:
Reduction: Typically involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in the precursor forms the amine derivative, which is a key intermediate in the synthesis of this compound .
科学的研究の応用
Lenalidomide N(imido)-Glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of glucoside modification on the pharmacological properties of lenalidomide.
Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.
Medicine: Explored for its therapeutic potential in treating hematological malignancies and other diseases.
Industry: Utilized in the development of new drug formulations and delivery systems
作用機序
Lenalidomide N(imido)-Glucoside exerts its effects through multiple mechanisms:
Molecular Targets: Binds to the cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex.
Pathways Involved: Modulates the ubiquitination and subsequent proteasomal degradation of specific substrates, such as IKZF1 and IKZF3, leading to the death of multiple myeloma cells
類似化合物との比較
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.
Lenalidomide: The base compound, widely used in clinical settings for its immunomodulatory and anti-cancer properties.
Uniqueness: Lenalidomide N(imido)-Glucoside is unique due to the addition of the glucoside moiety, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compounds .
特性
分子式 |
C19H23N3O8 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1 |
InChIキー |
XFTPOISUOIGQAU-HUZNVNABSA-N |
異性体SMILES |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


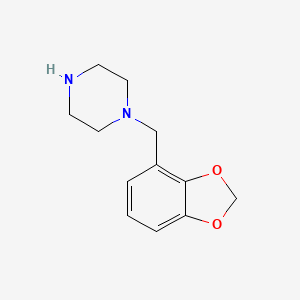

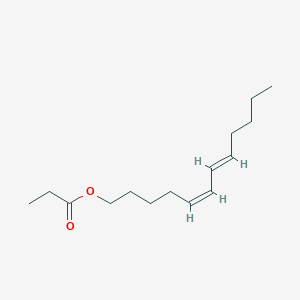
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)

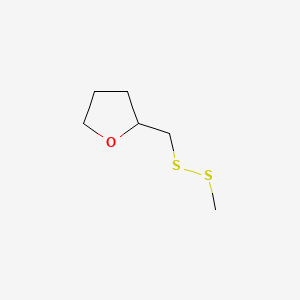
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
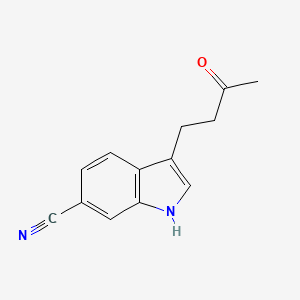
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
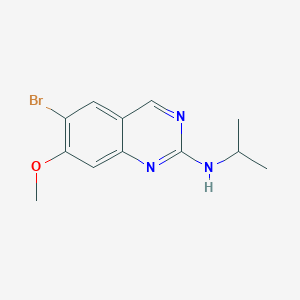
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
